Sialyl-Lewis X
Overview
Description
Sialyl-Lewis X (sLe^x) is a tetrasaccharide carbohydrate sequence that plays a crucial role in various biological processes, including cell-cell recognition, inflammation, and cancer metastasis. It is recognized by selectin molecules on the surfaces of cells, mediating the adhesion of leukocytes to endothelial cells and contributing to the rolling of cancer cells on the endothelium, a key step in metastasis (Trinchera et al., 2017).
Scientific Research Applications
Cancer Research and Metastasis :
- sLe^X serves as a ligand for selectins and is implicated in the hematogenous metastasis of cancers. This function is significant for understanding the mechanisms of cancer progression and developing targeted therapies (Kumamoto et al., 1998).
- It is involved in the selectin-mediated adhesion of cancer cells to vascular endothelium, which contributes to cancer progression and hematogenous metastasis (Kannagi et al., 2004).
- The expression of sLe^X in non-small cell lung cancer is determined by the expression of Lewis enzyme (FucTIII) and plasma-type α,3Fucosyltransferase (FucTVI), indicating its role in tumor biology (Togayachi et al., 1999).
Immunology and Inflammatory Diseases :
- sLe^X acts as a ligand for selectin proteins during cell adhesion in inflammatory processes. It is overexpressed in various cancer cells, which has implications for inflammatory diseases (Jeong et al., 2001).
- The sLe^X antigen on human plasma alpha1-acid-glycoprotein can be used to study its role in inflammatory diseases (Dage et al., 1998).
Biochemical Studies :
- sLe^X recognition by E-selectin is exclusively entropy driven, which has implications for the design of carbohydrate-based drugs (Peters, 2012).
- It is considered a "pre-organized water oligomer," allowing directed hydrogen bonds and benefiting from the release of water molecules from the large binding interface to bulk water (Binder et al., 2012).
Chemical Synthesis :
- Sialyl Lewis X and its derivatives have been synthesized using enzymatic glycosylations with in situ regeneration of UDP-galactose, CMP-N-acetylneuraminic acid, and GDP-fucose, which is important for further biochemical and medicinal research (Ichikawa et al., 1992).
Future Directions
The field of glycobiology, which includes the study of sialyl Lewis X, is poised for a boom in drug development . Dysregulated glycosylation, such as changes in the expression of sialyl Lewis X, plays a major role in disease processes from immune evasion to cognition, sparking research that aims to target glycans for therapeutic benefit . The lessons learned from these approaches are paving the way for future glycobiology-focused therapeutics .
properties
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R)-5-acetamido-1,2-dihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52N2O23/c1-9-18(43)21(46)22(47)28(51-9)53-24(12(5-34)32-10(2)38)25(15(42)7-36)54-29-23(48)27(20(45)16(8-37)52-29)56-31(30(49)50)4-13(40)17(33-11(3)39)26(55-31)19(44)14(41)6-35/h5,9,12-29,35-37,40-48H,4,6-8H2,1-3H3,(H,32,38)(H,33,39)(H,49,50)/t9-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21+,22-,23+,24+,25+,26+,27-,28-,29-,31-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQPKDLYOBZWBT-NYLDSJSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C=O)NC(=O)C)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N2O23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60913167 | |
Record name | 3′-Sialyl-Lewis X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60913167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
820.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sialyl-Lewis X | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sialyl-Lewis X | |
CAS RN |
98603-84-0 | |
Record name | Sialyl-Lewis X | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98603-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sialyl lewis X | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098603840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3′-Sialyl-Lewis X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60913167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SIALYL LEWIS X | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0PS35WG8U3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sialyl-Lewis X | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006565 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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